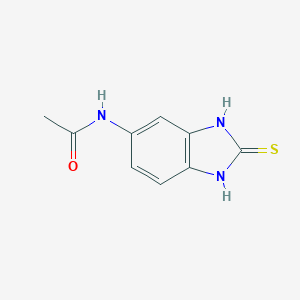

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Overview

Description

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is a chemical compound with the molecular formula C9H9N3OS. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:

The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with acetic anhydride or acetyl chloride under reflux conditions. A base such as pyridine or triethylamine is often used to facilitate the reaction. The resulting compound can be purified through recrystallization or column chromatography.

Chemical Structure:

The compound features a benzimidazole core linked to an acetamide group through a sulfanyl moiety, which contributes to its biological activity.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of benzimidazole exhibit antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or essential enzymatic processes .

Anticancer Properties

Research has demonstrated that this compound derivatives possess antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of benzimidazole derivatives, including this compound. These compounds have been shown to mitigate oxidative stress and neuroinflammation in models of neurodegeneration, indicating their promise for treating neurodegenerative diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized as a corrosion inhibitor in metal protection industries. Its ability to form stable complexes with metal surfaces helps prevent oxidation and degradation.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

2-mercaptobenzimidazole: A precursor in the synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide.

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide: A closely related compound with similar properties

Uniqueness

This compound is unique due to the presence of both the sulfanyl and acetamide functional groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and industrial applications .

Biological Activity

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a sulfur-containing benzimidazole moiety linked to an acetamide group, which contributes to its pharmacological properties. The following sections outline its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily results from its interaction with specific molecular targets:

- Antimicrobial Activity : It may inhibit bacterial growth by disrupting essential enzymes involved in cell wall synthesis or other metabolic pathways critical for bacterial survival.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by targeting various signaling pathways. This includes the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzimidazole scaffold can significantly influence the biological potency of derivatives. For instance, the introduction of various substituents on the aromatic ring can enhance or diminish antiproliferative effects against different cancer cell lines. A study highlighted that certain derivatives exhibited significant growth inhibition in HepG2, MCF-7, and A549 cell lines, with MCF-7 cells being particularly sensitive to these compounds .

Biological Activity Data

Case Studies

- Anticancer Efficacy : A series of benzimidazole derivatives, including this compound, were synthesized and tested against multiple cancer cell lines. The results demonstrated that these compounds could effectively reduce cell proliferation and induce apoptosis in a dose-dependent manner, especially in MCF-7 cells, which are a model for breast cancer .

- Neuroprotective Effects : Another study investigated the neuroprotective potential of benzimidazole-containing acetamide derivatives. The findings suggested that these compounds could ameliorate ethanol-induced neurodegeneration by reducing oxidative stress and inflammation markers such as TNF-α and COX-2 .

- Mechanistic Insights : Research has indicated that this compound exerts its effects through multiple pathways, including modulation of apoptotic signals and inhibition of key enzymes involved in cancer progression. This multifaceted action underscores the potential for developing this compound as a therapeutic agent against various diseases .

Properties

IUPAC Name |

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXUBGULDQECIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510104 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-90-9 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.